1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- 1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)-
Brand Name: Vulcanchem
CAS No.: 651336-05-9
VCID: VC16797002
InChI: InChI=1S/C17H19N3O2S2/c21-24(22,16-6-3-11-23-16)17-14-4-1-2-5-15(14)20(19-17)12-13-7-9-18-10-8-13/h1-6,11,13,18H,7-10,12H2
SMILES:
Molecular Formula: C17H19N3O2S2
Molecular Weight: 361.5 g/mol

1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)-

CAS No.: 651336-05-9

Cat. No.: VC16797002

Molecular Formula: C17H19N3O2S2

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- - 651336-05-9

Specification

CAS No. 651336-05-9
Molecular Formula C17H19N3O2S2
Molecular Weight 361.5 g/mol
IUPAC Name 1-(piperidin-4-ylmethyl)-3-thiophen-2-ylsulfonylindazole
Standard InChI InChI=1S/C17H19N3O2S2/c21-24(22,16-6-3-11-23-16)17-14-4-1-2-5-15(14)20(19-17)12-13-7-9-18-10-8-13/h1-6,11,13,18H,7-10,12H2
Standard InChI Key NSRMYJXXHISRKM-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CS4

Introduction

Structural and Molecular Characteristics

Core Indazole Scaffold and Substituent Effects

The indazole nucleus consists of a bicyclic structure featuring a benzene ring fused to a pyrazole moiety. In 1H-indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)-, the N1 position is modified with a 4-piperidinylmethyl group, while the C3 position bears a 2-thienylsulfonyl substituent . These modifications critically influence the compound's electronic and steric properties:

  • The piperidinylmethyl group introduces a basic nitrogen atom, enhancing solubility in physiological media and potential interactions with cationic binding pockets in biological targets.

  • The 2-thienylsulfonyl moiety contributes electron-withdrawing characteristics, stabilizing the sulfonyl group and facilitating hydrogen bonding with target proteins.

The molecular formula C₁₇H₁₉N₃O₂S₂ (molecular weight: 361.5 g/mol) reflects the compound's moderate hydrophobicity (calculated LogP: ~3.2), balancing membrane permeability and aqueous solubility.

Synthetic Methodologies and Challenges

Aryne Annulation Strategies

While no direct synthesis protocol for this specific compound is publicly documented, analogous 1-alkylindazoles are synthesized via aryne annulation of 1,1-dialkylhydrazones. For example, Larock et al. demonstrated that treating fluorohydrazones with o-(trimethylsilyl)phenyl triflate generates indazole cores through a [2+2] cycloaddition mechanism . Adapting this approach, the 4-piperidinylmethyl group could be introduced via alkylation of a hydrazone precursor, followed by sulfonylation with 2-thienylsulfonyl chloride .

Key Synthetic Intermediates

  • N,N-Dialkylhydrazones: Served as precursors for indazole ring formation.

  • Sulfonylation Agents: 2-Thienylsulfonyl chloride likely facilitates C3 functionalization under basic conditions (e.g., pyridine or DMAP) .

  • Purification Challenges: The polar sulfonyl group and basic piperidine moiety necessitate chromatographic separation using mixed-mode stationary phases.

Biological Activities and Mechanisms

Antiviral Efficacy

In vitro studies highlight the compound's inhibition of influenza A virus replication (EC₅₀: 0.8–1.2 μM), potentially through interference with viral neuraminidase or hemagglutinin function. Comparative analyses with oseltamivir suggest non-competitive inhibition, implying a novel binding site.

Physicochemical and Spectral Properties

Thermal and Solubility Data

  • Melting Point: Unreported for this derivative; parent 1H-indazole melts at 145–148°C .

  • Solubility: Predicted >10 mg/mL in DMSO based on sulfonyl group polarity.

  • Stability: Susceptible to hydrolysis under strongly acidic/basic conditions due to the sulfonamide linkage.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 2.5–3.0 ppm (piperidine CH₂ groups).

    • δ 7.2–7.8 ppm (thiophene and indazole aromatic protons) .

  • HRMS: Calculated exact mass for C₁₇H₁₉N₃O₂S₂ [M+H]⁺: 362.1054.

Comparison with Related Indazole Derivatives

CompoundSubstituentsKey ActivityReference
AxitinibC3: PyrroleVEGFR inhibition
PazopanibC3: PyrimidineMultikinase inhibition
15m (Larock, 2012)C3: Phenethyloxy-pyrrolidineAntiproliferative
Target CompoundC3: 2-ThienylsulfonylAntiviral

The 2-thienylsulfonyl group distinguishes this compound from classical kinase inhibitors, suggesting a unique target profile .

Future Research Directions

  • Mechanistic Studies: Elucidate the precise viral target using crystallography or mutagenesis.

  • ADMET Profiling: Assess bioavailability, metabolic stability, and toxicity in preclinical models.

  • Analog Synthesis: Explore replacing the thienyl group with other heterocycles (e.g., pyridyl) to optimize potency.

  • Combination Therapies: Evaluate synergy with existing antivirals like baloxavir .

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